4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride
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Overview
Description
4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride is a synthetic compound with a complex molecular structure It is primarily used in research and development within the fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride involves multiple steps. The process typically begins with the bromination of a precursor compound, followed by the introduction of a piperidin-2-ylmethyl group. The final step involves the formation of the dihydropyridazin-3-one ring structure. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride
- Imidazole derivatives
- Indole derivatives
Uniqueness
Compared to similar compounds, 4-Bromo-2-methyl-5-{[(piperidin-2-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride stands out due to its unique combination of functional groups and its potential for diverse chemical transformations. Its structure allows for various modifications, making it a versatile compound in research and development .
Properties
Molecular Formula |
C11H18BrClN4O |
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Molecular Weight |
337.64 g/mol |
IUPAC Name |
4-bromo-2-methyl-5-(piperidin-2-ylmethylamino)pyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C11H17BrN4O.ClH/c1-16-11(17)10(12)9(7-15-16)14-6-8-4-2-3-5-13-8;/h7-8,13-14H,2-6H2,1H3;1H |
InChI Key |
JLRQITAFKWKXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCC2CCCCN2)Br.Cl |
Origin of Product |
United States |
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